Product packaging for Chloro-Pseudoephedrine(Cat. No.:CAS No. 73393-61-0)

Chloro-Pseudoephedrine

Cat. No.: B13408364
CAS No.: 73393-61-0
M. Wt: 183.68 g/mol
InChI Key: HZCQDJZPLJOGQS-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro-Pseudoephedrine is a chiral beta-halogenated amine of interest in forensic chemistry and toxicology research. It is primarily characterized in scientific literature as a synthetic intermediate or contaminant found in illicitly manufactured methamphetamine when ephedrine or pseudoephedrine are used as precursors . Research on this compound has demonstrated it possesses cardiovascular activity. Studies in conscious rats show that it elicits a dose-dependent pressor effect, increasing mean arterial pressure (MAP), with its effects mediated through adrenergic systems . This makes it a compound of interest for studying cardiovascular responses to sympathomimetic substances. The (+)- and (-)- isomers of Chloroephedrine have been noted to produce similar cardiovascular responses . This product is intended for forensic analysis, analytical method development, and pharmacological research in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption. All necessary safety data sheets (SDS) must be consulted and adhered to during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClN B13408364 Chloro-Pseudoephedrine CAS No. 73393-61-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73393-61-0

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1S,2S)-1-chloro-N-methyl-1-phenylpropan-2-amine

InChI

InChI=1S/C10H14ClN/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t8-,10+/m0/s1

InChI Key

HZCQDJZPLJOGQS-WCBMZHEXSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)Cl)NC

Canonical SMILES

CC(C(C1=CC=CC=C1)Cl)NC

Origin of Product

United States

Synthetic Methodologies for Chloro Pseudoephedrine

Precursor Compounds and Starting Materials in Chloro-Pseudoephedrine Synthesis

The primary precursors for the synthesis of this compound and its diastereomer, chloroephedrine, are the naturally occurring alkaloids ephedrine (B3423809) and pseudoephedrine. mostwiedzy.plincb.org These compounds are diastereomers themselves, differing only in the stereochemical configuration at one of two chiral centers. pace.eduacs.org This stereochemical difference is crucial as it directly influences the stereochemistry of the resulting chloro-analog. designer-drug.commdma.ch

Ephedrine, with an erythro configuration ((1R,2S) or (1S,2R)), serves as a common starting material. designer-drug.comnih.gov When (-)ephedrine, which has the (1R,2S) configuration, is used as the precursor, the chlorination reaction typically proceeds with an inversion of configuration at the carbon atom bearing the hydroxyl group (C-1). designer-drug.comresearchgate.netmdma.ch This stereospecific reaction leads predominantly to the formation of (+)-chloropseudoephedrine, which possesses the (1S,2S) configuration. designer-drug.commdma.ch This transformation is a key step in certain multi-step synthetic pathways. researchgate.net

Pseudoephedrine, the threo diastereomer of ephedrine ((1S,2S) or (1R,2R)), is also a widely used precursor. acs.orgdesigner-drug.commdma.ch The chlorination of (+)-pseudoephedrine, which has the (1S,2S) configuration, is less stereospecific than that of ephedrine. designer-drug.commdma.ch The reaction often yields a diastereomeric mixture of products. researchgate.net This mixture typically consists of chloropseudoephedrine (resulting from retention of configuration) and chloroephedrine (resulting from inversion of configuration). designer-drug.commdma.ch The ratio of these products can vary depending on the specific reagents and reaction conditions employed. mdma.ch

Chlorination Reagents and Their Mechanisms of Action in the Formation of this compound

The conversion of ephedrine or pseudoephedrine to their respective chloro-analogs is accomplished using various chlorinating agents. mostwiedzy.pl The most commonly cited reagents for this transformation are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). mostwiedzy.pldesigner-drug.comresearchgate.net The choice of reagent influences the reaction mechanism and, consequently, the stereochemical outcome.

Thionyl chloride is a frequently used reagent for the chlorination of alcohols, including ephedrine and pseudoephedrine. designer-drug.comresearchgate.netscribd.com The reaction mechanism for the chlorination of alcohols with thionyl chloride can be complex and may proceed through different pathways, such as substitution nucleophilic internal (Sₙi), bimolecular nucleophilic substitution (Sₙ2), or pathways involving neighboring group participation. designer-drug.commdma.ch

When (-)-ephedrine is treated with thionyl chloride, the reaction proceeds with almost complete inversion of configuration at the C-1 carbon, yielding (+)-chloropseudoephedrine in high purity (around 99%). designer-drug.commdma.ch This outcome is consistent with an Sₙ2 mechanism, where the chloride ion attacks from the backside of the carbon atom bearing the leaving group. mdma.chlibretexts.org Another proposed mechanism involves anchimeric assistance (neighboring group participation) from the nitrogen atom. designer-drug.commdma.ch

In contrast, the reaction of (+)-pseudoephedrine with thionyl chloride results in a mixture of diastereomers. designer-drug.comresearchgate.net Studies have reported a mixture of approximately 60% chloropseudoephedrine (retention of configuration) and 40% chloroephedrine (inversion of configuration). designer-drug.commdma.chmdma.ch This lack of stereospecificity suggests that the reaction may proceed via an Sₙ1 mechanism, involving the formation of a carbocation intermediate that can be attacked from either face by the chloride ion. mdma.ch

Starting MaterialMajor ProductMinor ProductStereochemical OutcomePredominant Mechanism
(-)-Ephedrine(+)-Chloropseudoephedrine (~99%)-Inversion of Configuration designer-drug.commdma.chSₙ2 / Anchimeric Assistance designer-drug.commdma.ch
(+)-PseudoephedrineChloropseudoephedrine (~60%)Chloroephedrine (~40%)Retention & Inversion designer-drug.commdma.chSₙ1 mdma.ch

Phosphorus pentachloride is another effective reagent for converting alcohols to alkyl chlorides and is used in the synthesis of this compound. mostwiedzy.pldesigner-drug.comresearchgate.netpublicsafety.gc.ca The reaction of PCl₅ with alcohols typically proceeds through an Sₙ2-type mechanism, especially with primary and secondary alcohols. researchgate.net

In the context of ephedrine isomers, the reaction with PCl₅ is known to cause an inversion of configuration at the C-1 carbon. researchgate.net Similar to thionyl chloride, this suggests a backside attack by the chloride ion on the activated hydroxyl group. When pseudoephedrine is used as the starting material, a mixture of diastereomeric chloro-derivatives is often obtained, paralleling the results seen with thionyl chloride. researchgate.net

Starting MaterialExpected Product OutcomeGeneral Mechanism
EphedrineChloropseudoephedrine (Inversion) researchgate.netSₙ2 researchgate.net
PseudoephedrineMixture of Chloropseudoephedrine and Chloroephedrine researchgate.netMixed Sₙ1/Sₙ2

Phosphorus oxychloride is also listed among the reagents capable of converting ephedrine and pseudoephedrine to their corresponding chloro-analogs. mostwiedzy.pldesigner-drug.com While less detailed mechanistic information is available in the reviewed literature specifically for the reaction with ephedrine and pseudoephedrine compared to SOCl₂ and PCl₅, its function is analogous. POCl₃ is known to convert alcohols to alkyl chlorides, and its reactivity pattern in this specific synthesis is expected to be similar to that of the other phosphorus chlorides. The reaction likely involves the formation of a dichlorophosphate (B8581778) ester intermediate, which is then displaced by a chloride ion. The stereochemical outcome would similarly depend on the substrate and reaction conditions.

Phosphorus Trichloride (B1173362) (PCl3) Mediated Chlorination

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry, and phosphorus trichloride (PCl3) is a classic reagent employed for this purpose. The reaction of pseudoephedrine with PCl3 results in the substitution of the hydroxyl group with a chlorine atom to yield this compound. This process is part of a broader category of reactions where pseudoephedrine or ephedrine is converted to its chloro-analog using chlorinating agents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or PCl3. mdma.chmostwiedzy.pl

The mechanism of action for PCl3 in chlorinating alcohols generally involves the formation of a phosphorous acid ester intermediate. This intermediate is then susceptible to nucleophilic attack by the chloride ion, leading to the desired alkyl chloride. In the context of pseudoephedrine, the stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome of the product.

While PCl3 is an effective chlorinating agent, its use is associated with several environmental and handling challenges. It is a corrosive and toxic liquid that reacts vigorously with water. google.com These characteristics have prompted research into more environmentally friendly and safer alternatives.

Reaction Conditions and Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in any chemical synthesis. For the synthesis of this compound, key parameters include the choice of solvent, reaction temperature, and duration.

The choice of solvent can significantly impact the outcome of chlorination reactions. Solvents can influence the solubility of reactants, the stability of intermediates, and the reaction pathway. For instance, in the chlorination of pseudoephedrine derivatives with thionyl chloride, solvents like dichloromethane (B109758) (CH2Cl2) have been utilized. mdma.ch The polarity and coordinating ability of the solvent can affect whether the reaction proceeds through an SN1, SN2, or SNi (internal nucleophilic substitution) mechanism, which in turn dictates the stereochemistry of the resulting chloro-compound.

While specific data on a range of solvents for the PCl3-mediated chlorination of pseudoephedrine is not extensively detailed in readily available literature, general principles of organic reactions suggest that aprotic solvents would be preferred to avoid unwanted reactions with the chlorinating agent. Chloroform has been mentioned as a solvent in chlorination reactions of pseudoephedrine hydrochloride with other reagents like phosphorus pentachloride.

Table 1: Investigated Solvents in the Chlorination of Pseudoephedrine and its Derivatives (Note: This table is based on general findings in chlorination reactions of similar compounds, as specific comparative data for PCl3-mediated chlorination of pseudoephedrine is limited in the reviewed sources.)

SolventTypePotential Impact on Reaction
DichloromethaneAprotic, non-polarFavors SN2 or SNi mechanisms, depending on other conditions.
ChloroformAprotic, polarCan stabilize charged intermediates, potentially favoring SN1 pathways.
Benzene (B151609)Aprotic, non-polarCan be used as a solvent in related syntheses. researchgate.netorganic-chemistry.org

Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal results. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through side reactions. Conversely, lower temperatures might lead to incomplete reactions or excessively long reaction times.

For example, in a related synthesis of a chloro-intermediate, the reaction was carried out at temperatures ranging from 10-40°C for a duration of 1-5 hours. organic-chemistry.org In another instance involving the chlorination of pseudoephedrine hydrochloride with phosphorus pentachloride in chloroform, the reaction was conducted in an ice bath, followed by stirring for 2 hours. These examples highlight the importance of temperature control to manage the reactivity of the chlorinating agents and the stability of the product.

ReactantsSolventTemperatureReaction TimeReported Yield
Pseudoephedrine HCl, PCl5ChloroformIce bath2 hours30%
2-chloropropionyl chloride, BenzeneBenzene10-40°C1-5 hours95-98% (for the intermediate) organic-chemistry.org

The use of catalysts can enhance the rate and selectivity of chemical reactions. In the broader context of chlorinating alcohols, Lewis acids are known to catalyze such transformations. For instance, a Friedel-Crafts reaction to generate a precursor for a pseudoephedrine intermediate utilizes a Lewis acid catalyst. researchgate.netorganic-chemistry.org

However, for the direct chlorination of pseudoephedrine with reagents like PCl3 or SOCl2, the reaction often proceeds without the need for an external catalyst, as these reagents are inherently reactive. The presence of a base, such as pyridine, can influence the reaction mechanism, often favoring an SN2 pathway with inversion of stereochemistry. In the absence of such a base, an SNi mechanism with retention of configuration may be more likely with reagents like thionyl chloride. The specific catalytic influences on the PCl3-mediated chlorination of pseudoephedrine are not extensively documented in the available literature.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of highly toxic and polluting reagents like phosphorus trichloride has led to research into more environmentally benign synthetic routes. researchgate.netorganic-chemistry.org

Research efforts are being directed towards developing modified methods for the synthesis of chloroephedrine compounds that are more eco-friendly. mdpi.com These methods aim for advantages such as shorter reaction times, reduced energy consumption, and a decrease in the use of toxic solvents. mdpi.com

One approach involves replacing hazardous chlorinating agents with safer alternatives. For instance, a patented method for synthesizing a pseudoephedrine intermediate explicitly avoids the use of "highly polluting phosphorus trichloride" and "extremely hazardous and expensive bromine". researchgate.netorganic-chemistry.org This process utilizes 2-chloropropionyl chloride and benzene in a Friedel-Crafts reaction, followed by amination in an aprotic solvent. researchgate.netorganic-chemistry.org The ability to perform multiple reaction steps in a single solvent also reduces waste and infrastructure costs. researchgate.netorganic-chemistry.org

Furthermore, research into phosphinates is being explored as a viable and safer alternative to phosphorus trichloride in the broader field of organophosphorus synthesis. mostwiedzy.pl These alternative reagents may offer improved stability, lower toxicity, and higher atom economy. mostwiedzy.pl The development of catalytic systems that use less hazardous chlorine sources, such as hydrochloric acid with an oxidant, is also an active area of research for the chlorination of various organic molecules, including alcohols.

Table 3: Comparison of Traditional and Greener Approaches in Related Syntheses

FeatureTraditional Method (e.g., using PCl3)Greener Alternative (e.g., using 2-chloropropionyl chloride)
Chlorinating Agent Phosphorus trichloride (PCl3)2-chloropropionyl chloride
Hazards Highly polluting, toxic, corrosive researchgate.netorganic-chemistry.orgLess hazardous compared to PCl3
Byproducts Phosphorus-containing wasteFewer polluting byproducts
Process Often requires separate steps and purificationCan be performed in a single solvent, reducing waste researchgate.netorganic-chemistry.org

Strategies for Reduction of Hazardous Waste Streams in this compound Production

The production of this compound traditionally involves processes that generate significant quantities of hazardous waste. mostwiedzy.pl These waste streams often include toxic solvents, corrosive inorganic acids, and phosphorus-containing byproducts. google.comepa.gov Growing environmental concerns and the principles of green chemistry have spurred research into methodologies aimed at minimizing the environmental footprint of this synthesis. improbable.comnih.gov Key strategies focus on reducing solvent use, finding alternative and less hazardous reagents, and optimizing reaction conditions to improve efficiency and reduce waste at its source. mostwiedzy.plnih.gov

The replacement of hazardous reagents is another critical area of development. Traditional chlorinating agents like phosphorus trichloride are noted for being highly polluting. google.comgoogle.com Newer, greener process methods aim to avoid such dangerous and expensive materials. google.comgoogle.com The goal is to identify alternative reagents that are more environmentally benign and improve the atom economy of the reaction, ensuring that a higher proportion of the reactants are incorporated into the final product, thus generating less waste. nih.gov

Interactive Table 2: Green Chemistry Strategies for Waste Reduction

StrategyObjectiveExample/Approach
Solvent Reduction & SubstitutionMinimize use of toxic organic solvents and VOC emissions. mostwiedzy.plPerforming multiple reaction steps in a single solvent to avoid intermediate workups. google.comgoogle.com
Alternative ReagentsReplace highly polluting and hazardous chemicals with safer alternatives. improbable.comAvoiding the use of reagents like phosphorus trichloride in favor of greener options. google.comgoogle.com
Process IntensificationImprove reaction efficiency to reduce energy consumption, time, and waste. mostwiedzy.plOptimizing reaction conditions (e.g., anhydrous/anaerobic) to prevent byproduct formation and increase yield. google.com
Waste ValorizationFind uses for byproducts that would otherwise be discarded.Reconverting unwanted isomers back into a usable racemic mixture for further processing. europa.eu

Chemical Reaction Mechanisms in Chloro Pseudoephedrine Formation and Subsequent Transformations

Nucleophilic Substitution Mechanisms in the Chlorination of Ephedrine (B3423809)/Pseudoephedrine to Chloro-Pseudoephedrine

The chlorination of ephedrine and pseudoephedrine isomers with reagents like thionyl chloride (SOCl₂) does not follow a single mechanistic pathway. Instead, the specific stereoisomer and its derivatives direct the reaction through distinct nucleophilic substitution mechanisms, leading to predictable, stereospecific outcomes.

The chlorination of threo isomers, such as pseudoephedrine and its derivatives (hydrochlorides, oxamides, or sulfonamides), with thionyl chloride typically proceeds via a Substitution Nucleophilic Unimolecular (S_N1) mechanism. mdma.ch This pathway is characterized by a two-step process initiated by the rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com

In the case of pseudoephedrine, the hydroxyl group is first converted into a better leaving group, an alkyl chlorosulfite. The subsequent dissociation of this intermediate is facilitated by the stability of the resulting benzylic carbocation. This planar carbocation can then be attacked by the chloride nucleophile from either face. mdma.chyoutube.com This non-specific attack leads to a mixture of products with both retention and inversion of configuration. For instance, the chlorination of pseudoephedrine (1S,2S) yields a mixture of this compound (1S,2S - retention) and chloro-ephedrine (1R,2S - inversion). mdma.chdesigner-drug.com Experimental results have shown that this reaction is not selective, producing a mixture of the threo (this compound) and erythro (chloro-ephedrine) chloro-isomers. mdma.ch A consistent isomeric ratio, often around 60% threo and 40% erythro, is found across different pseudoephedrine derivatives, supporting the involvement of a common carbocation intermediate. mdma.ch

Table 1: S_N1 Chlorination of Pseudoephedrine (Threo Isomer)

Feature Description
Substrate Pseudoephedrine (threo isomer) and its derivatives. mdma.ch
Mechanism S_N1 (Substitution Nucleophilic Unimolecular). mdma.ch
Key Intermediate Benzylic carbocation. mdma.ch
Rate Determining Step Formation of the carbocation. masterorganicchemistry.comyoutube.com
Stereochemical Outcome Mixture of retention and inversion of configuration (racemization). mdma.chmasterorganicchemistry.com

| Products | A mixture of this compound and chloro-ephedrine. mdma.ch |

In contrast to the threo isomer, the chlorination of the free base or hydrochloride salt of the erythro isomer, ephedrine, proceeds with complete stereoselectivity via a Substitution Nucleophilic Bimolecular (S_N2) mechanism. mdma.ch The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, a pathway known as backside attack. masterorganicchemistry.comyoutube.com This concerted mechanism forces an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion. masterorganicchemistry.com

When ephedrine reacts with thionyl chloride, the hydroxyl group is converted to the alkyl chlorosulfite leaving group. The chloride ion then acts as a nucleophile, attacking the benzylic carbon from the side opposite to the leaving group. mdma.ch This results in 100% inversion of configuration. For example, the chlorination of (-)-ephedrine (1R,2S) yields exclusively (+)-chloro-pseudoephedrine (1S,2S). designer-drug.com The high stereoselectivity of this reaction is a hallmark of the S_N2 pathway. mdma.ch

Table 2: S_N2 Chlorination of Ephedrine (Erythro Isomer)

Feature Description
Substrate Ephedrine (erythro isomer) and its hydrochloride salt. mdma.ch
Mechanism S_N2 (Substitution Nucleophilic Bimolecular). mdma.ch
Key Feature Concerted backside attack by the nucleophile (Cl⁻). masterorganicchemistry.com
Transition State A single transition state where the nucleophile and leaving group are both partially bonded to the carbon. youtube.com
Stereochemical Outcome 100% inversion of configuration. mdma.chdesigner-drug.com

| Product | Chlorination of ephedrine yields this compound. mdma.ch |

A third mechanism, Substitution Nucleophilic internal (S_Ni), is observed in the chlorination of specific derivatives of erythro isomers, such as their oxamides and sulfonamides. mdma.ch The S_Ni mechanism is characterized by the retention of stereochemical configuration. designer-drug.comwikipedia.org

In this pathway, the alcohol reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. wikipedia.org The key feature of the S_Ni mechanism is that the chloride is delivered from the chlorosulfite group to the carbon center from the same face from which the sulfur dioxide molecule departs. designer-drug.comwikipedia.orgmasterorganicchemistry.com This "internal" delivery of the nucleophile results in the net retention of the original stereochemistry. For example, chlorination of the N-tosylamide derivative of (+)-norephedrine or (-)-ephedrine with thionyl chloride produces the corresponding chlorides with 100% retention of configuration. mdma.ch The S_Ni mechanism does not involve a free carbocation, nor does it proceed through a backside attack, distinguishing it from S_N1 and S_N2 pathways, respectively. wikipedia.org

Table 3: S_Ni Chlorination of Ephedrine Derivatives

Feature Description
Substrate Oxamide and sulfonamide derivatives of ephedrine (erythro isomer). mdma.ch
Mechanism S_Ni (Substitution Nucleophilic internal). mdma.chwikipedia.org
Key Feature The nucleophile (Cl) is delivered from the intermediate alkyl chlorosulfite group. wikipedia.orgmasterorganicchemistry.com
Stereochemical Outcome 100% retention of configuration. mdma.chdesigner-drug.com

| Product | Chlorination of an ephedrine sulfonamide yields the corresponding chloro-ephedrine derivative. mdma.ch |

Role of Adjacent Functional Groups in Reaction Stereoselectivity and Mechanism

The stereochemical course of the chlorination reaction is not only determined by the substrate's inherent configuration (erythro vs. threo) but is also significantly modulated by the neighboring hydroxyl and amine functional groups.

The amine group, located adjacent to the reacting carbinol center, plays a crucial role in directing the reaction mechanism, a phenomenon known as neighboring group participation or anchimeric assistance. mdma.chdesigner-drug.com In its protonated form (as an ammonium (B1175870) group), it can provide stereoelectronic assistance.

In the S_N2 chlorination of erythro isomers (ephedrine), the ammonium group is positioned anti to the sulfite (B76179) leaving group in the most stable conformer of the intermediate. This conformation allows the ammonium protons to assist the approach of the chloride nucleophile for a backside attack, leading to a complete inversion of configuration. mdma.ch

Intramolecular Rearrangements and Formation of By-products from this compound

The chemical transformation of this compound is characterized by its propensity to undergo intramolecular rearrangements, leading to the formation of various by-products. These reactions are influenced by factors such as stereochemistry, reaction conditions (e.g., presence of alkali or heat), and the inherent stability of the intermediates formed.

Aziridine (B145994) Formation (e.g., cis- and trans-1,2-dimethyl-3-phenylaziridine) from this compound Isomers

A primary pathway for the transformation of this compound and its diastereomer, chloroephedrine, involves an internal nucleophilic substitution (SNi) reaction, resulting in the formation of cyclic compounds known as aziridines. nih.govresearchgate.net This intramolecular cyclization occurs when the nitrogen atom of the amino group attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a three-membered aziridine ring. mdma.ch This rearrangement can be facilitated by the presence of a base, such as sodium hydroxide (B78521), or by the application of heat. mdma.ch

The stereochemistry of the starting chloro-ephedrine isomer dictates the stereochemistry of the resulting aziridine product. This is a consequence of the SN2-like backside attack of the nitrogen atom on the carbon-chlorine bond. mdma.ch

Specifically:

(+)-Chloropseudoephedrine undergoes this internal substitution to form cis-1,2-dimethyl-3-phenylaziridine . mdma.ch

(-)-Chloroephedrine , the diastereomer of (+)-chloropseudoephedrine, rearranges to form trans-1,2-dimethyl-3-phenylaziridine . mdma.ch

These aziridine intermediates are often found as impurities in illicit methamphetamine synthesis where chloroephedrine is an intermediate. mdma.chresearchgate.net The detection of specific aziridine isomers can help to identify the precursor chemical used in the synthesis. mdma.ch For instance, the presence of cis-1,2-dimethyl-3-phenylaziridine suggests the use of (-)-ephedrine or (+)-pseudoephedrine as the initial precursor, which would lead to the formation of (+)-chloropseudoephedrine. mdma.ch Conversely, the detection of trans-1,2-dimethyl-3-phenylaziridine points to the use of (+)-pseudoephedrine as the starting material, which forms (-)-chloroephedrine as an intermediate. mdma.ch

It is important to note that the stability of these aziridine isomers differs significantly. The trans-1,2-dimethyl-3-phenyl aziridine is known to be unstable and readily undergoes polymerization, a characteristic not shared to the same extent by the more stable cis isomer. mdma.ch

Table 1: Stereospecific Formation of Aziridines from Chloro-Ephedrine Isomers

PrecursorIntermediateAziridine Product
(-)-Ephedrine(+)-Chloropseudoephedrinecis-1,2-dimethyl-3-phenylaziridine
(+)-Pseudoephedrine(-)-Chloroephedrinetrans-1,2-dimethyl-3-phenylaziridine

Polymerization Pathways of Aziridine Intermediates

The aziridine intermediates, particularly the less stable trans-1,2-dimethyl-3-phenylaziridine, are susceptible to polymerization. mdma.ch This process is a significant pathway for the formation of by-products. The high ring strain of the three-membered aziridine ring makes it prone to ring-opening reactions, which can initiate polymerization.

The polymerization of aziridines can proceed through cationic or anionic ring-opening mechanisms. rsc.orgresearchgate.net In the context of this compound transformations, the conditions present can influence the specific pathway. For example, acidic conditions can protonate the nitrogen atom of the aziridine ring, forming a more reactive aziridinium (B1262131) ion. This ion is then susceptible to nucleophilic attack, which can lead to ring-opening and subsequent chain propagation, forming polymers. mdpi.com

The polymerization of the aziridine intermediates derived from this compound can result in the formation of dimers and higher molecular weight polymers. mdma.ch These polymeric by-products contribute to the complex impurity profile of clandestinely synthesized methamphetamine. mdma.ch

Kinetic and Mechanistic Investigations of this compound Formation and Decomposition

The formation of this compound from pseudoephedrine, typically through reaction with a chlorinating agent like thionyl chloride, and its subsequent decomposition are governed by specific kinetic and mechanistic principles.

The reaction of pseudoephedrine with thionyl chloride to produce this compound can proceed via a substitution nucleophilic internal (SNi) mechanism. mdma.ch This mechanism involves two main steps: the initial formation of a chlorosulfite intermediate, followed by the dissociation of this intermediate into an ion pair and subsequent attack by the chloride ion on the carbocation. mdma.ch However, experimental results have shown that the reaction of pseudoephedrine with thionyl chloride can yield a mixture of both chloropseudoephedrine (retention of configuration) and chloroephedrine (inversion of configuration), suggesting that the reaction mechanism is not exclusively SNi and may involve other pathways. mdma.ch A study reported a 60:40 mixture of chloropseudoephedrine to chloroephedrine, indicating a degree of stereochemical scrambling. mdma.ch

The decomposition of this compound is primarily driven by the intramolecular rearrangement to form aziridines, as discussed in section 3.3.1. The rate of this decomposition is influenced by temperature and the presence of bases. mdma.ch The formation of the aziridinium ion is a key step in many of the subsequent reactions of aziridines. mdpi.com

Stereochemical Investigations of Chloro Pseudoephedrine

Diastereoselectivity in Chloro-Pseudoephedrine Synthesis from Ephedrine (B3423809) and Pseudoephedrine Precursors

The synthesis of this compound from either ephedrine or pseudoephedrine precursors is marked by significant variations in diastereoselectivity, which is the preferential formation of one diastereomer over another. The choice of chlorinating agent and the inherent stereochemistry of the precursor alcohol are pivotal in dictating the ratio of the resulting chloro-isomers.

When (-)-ephedrine is treated with thionyl chloride (SOCl₂), the reaction proceeds with a high degree of stereoselectivity, yielding this compound with approximately 99% inversion of configuration at the carbon atom alpha to the benzene (B151609) ring. mdma.ch This inversion is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism, where the incoming chloride ion attacks from the side opposite to the leaving group. The steric hindrance around the alkyl sulfite (B76179) intermediate of (-)-ephedrine favors this backside attack. mdma.ch

Conversely, the chlorination of (+)-pseudoephedrine with thionyl chloride results in a mixture of products. mdma.ch One study reported a 60:40 mixture of this compound (retention of configuration) and chloroephedrine (inversion of configuration), respectively, as quantified by ¹H-NMR. mdma.ch This outcome suggests that multiple reaction mechanisms are competing. The steric environment of the intermediate derived from (+)-pseudoephedrine allows for both front-side (retention, SNi mechanism) and back-side (inversion, SN2 mechanism) attack by the chloride ion to be similarly hindered. mdma.ch The product with retention of configuration is often predominant because the inversion product has a greater number of gauche interactions, making it less stable. mdma.ch

The use of other chlorinating agents like phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or phosphorus trichloride (B1173362) (PCl₃) also leads to the formation of chloro-analogs, though the specific diastereomeric ratios can vary. mostwiedzy.pl The reaction of ephedrine with PCl₃, for instance, can yield different degrees of stereoselectivity depending on the precise reaction conditions. rsc.org

The diastereoselectivity of these chlorination reactions is a complex interplay of steric effects, reaction mechanisms (SN1, SN2, SNi), and the potential for anchimeric assistance from the neighboring nitrogen atom. mdma.ch This complexity underscores the challenge in predicting and controlling the precise stereochemical outcome without careful consideration of the specific precursor and reaction conditions.

Enantiomeric Purity and Control in Chlorination Reactions

Maintaining enantiomeric purity during the chlorination of ephedrine and pseudoephedrine is a critical aspect, as these precursors are themselves chiral. science.govnih.gov Enantiomeric purity refers to the measure of a single enantiomer in a mixture, and its control is essential for producing a final product with the desired stereochemistry.

The chlorination of a specific enantiomer of ephedrine or pseudoephedrine, under conditions that proceed via a stereospecific mechanism, should theoretically yield an enantiomerically pure product. For example, the reaction of (-)-ephedrine with thionyl chloride, which proceeds largely through an SN2 mechanism, results in the formation of (+)-chloro-pseudoephedrine with a high degree of enantiomeric purity due to the inversion of configuration at the C-1 stereocenter. mdma.ch

However, the enantiomeric purity of the final product is contingent on several factors:

Enantiomeric Purity of the Precursor: The starting ephedrine or pseudoephedrine must be of high enantiomeric purity. nih.gov Commercially available samples can have varying levels of enantiomeric impurities, which will be carried through the reaction. nih.gov

Reaction Mechanism: If the reaction proceeds through a mechanism that involves a carbocation intermediate (SN1-like), there is a risk of racemization at the reacting center, which would lead to a loss of enantiomeric purity.

Side Reactions: Any side reactions that could affect the stereocenters would also compromise the enantiomeric purity.

In practice, achieving absolute enantiomeric purity can be challenging. For instance, while the reaction of (+)-pseudoephedrine with thionyl chloride produces a mixture of diastereomers (this compound and chloroephedrine), each of these diastereomers should ideally retain the original enantiomeric configuration at the C-2 center, provided no epimerization occurs at this position during the reaction.

The control of enantiomeric purity, therefore, relies heavily on starting with enantiomerically pure precursors and employing reaction conditions that favor a single, stereospecific pathway. researchgate.net

Chiral Inversion and Retention at Stereocenters During Chlorination (e.g., C-1)

The chlorination of ephedrine and pseudoephedrine involves the substitution of a hydroxyl group at the C-1 carbon, a stereocenter. The stereochemical outcome at this center, whether it undergoes inversion or retention of configuration, is a direct consequence of the reaction mechanism.

Inversion of Configuration (SN2 Mechanism): This is a common outcome, particularly in the reaction of (-)-ephedrine with thionyl chloride. mdma.ch In an SN2 reaction, the nucleophile (chloride ion) attacks the carbon atom from the side opposite to the leaving group (the chlorosulfite ester intermediate). This backside attack leads to a Walden inversion, where the stereochemistry at the C-1 center is inverted. For (-)-ephedrine, which has a (1R, 2S) configuration, inversion at C-1 results in the (1S, 2S) configuration of (+)-chloro-pseudoephedrine. mdma.ch

Retention of Configuration (SNi Mechanism): The Substitution Nucleophilic internal (SNi) mechanism results in the retention of stereochemistry. This mechanism involves the formation of a chlorosulfite intermediate, which then dissociates into an ion pair. The chloride ion immediately attacks the carbocation from the same side as the departing leaving group, leading to retention of configuration. mdma.ch This pathway is one of the competing mechanisms in the chlorination of (+)-pseudoephedrine. mdma.ch

The interplay between these mechanisms determines the final ratio of inverted and retained products. researchgate.net For (-)-ephedrine, the steric hindrance favors the SN2 pathway, leading to almost complete inversion. mdma.ch For (+)-pseudoephedrine, the steric environment allows for a mix of SNi and SN2 pathways, resulting in both retention and inversion products. mdma.ch

Influence of Precursor Stereochemistry on this compound Isomer Ratios

The stereochemistry of the starting material—ephedrine or pseudoephedrine—has a profound influence on the resulting ratio of this compound and chloroephedrine isomers. mdma.chscience.gov This is because the spatial arrangement of the substituents in the precursor molecule dictates the accessibility of the reaction center to the incoming nucleophile and influences the stability of the transition states for the different reaction pathways.

As previously discussed, the chlorination of (-)-ephedrine with thionyl chloride predominantly yields (+)-chloro-pseudoephedrine through an inversion of configuration. mdma.ch The erythro configuration of ephedrine sterically favors the SN2 backside attack, making the formation of the threo chloro-isomer (this compound) the major outcome.

In contrast, the chlorination of (+)-pseudoephedrine, which has a threo configuration, results in a mixture of diastereomers. mdma.ch The reaction of (+)-pseudoephedrine with thionyl chloride has been shown to produce a 60:40 mixture of this compound (retention) and chloroephedrine (inversion). mdma.ch In this case, the steric hindrance for front-side (SNi) and back-side (SN2) attack is more balanced, leading to a less selective reaction. mdma.ch

This demonstrates a clear principle: the stereochemical identity of the precursor directly controls the diastereomeric ratio of the product. A summary of these relationships is presented in the table below.

PrecursorChlorinating AgentMajor ProductMinor ProductStereochemical Outcome at C-1Reference
(-)-EphedrineSOCl₂(+)-Chloro-pseudoephedrine-Inversion (~99%) mdma.ch
(+)-PseudoephedrineSOCl₂(+)-Chloro-pseudoephedrine(-)-ChloroephedrineRetention (~60%) and Inversion (~40%) mdma.ch

Stereospecific Consequences of Downstream Reactions Involving this compound as an Intermediate

This compound, as a chiral intermediate, can undergo further reactions where its stereochemistry dictates the stereochemistry of the final product. Such reactions are termed stereospecific, meaning that stereoisomeric reactants yield products that are also stereoisomers of one another.

A significant downstream reaction of this compound is its conversion to an aziridine (B145994) through intramolecular cyclization. This reaction is catalyzed by heat or alkali and proceeds via an internal backside attack of the nitrogen atom on the carbon bearing the chlorine atom. mdma.ch This is an intramolecular SN2 reaction, which results in an inversion of configuration at the C-1 center.

For example, (+)-chloro-pseudoephedrine, which is derived from (-)-ephedrine and has a (1S, 2S) configuration, undergoes this internal substitution to form cis-1,2-dimethyl-3-phenylaziridine. mdma.ch The "cis" designation refers to the relative stereochemistry of the methyl and phenyl groups on the aziridine ring.

Conversely, (-)-chloroephedrine, derived from (+)-pseudoephedrine with a (1R, 2R) configuration, rearranges to form trans-1,2-dimethyl-3-phenylaziridine. mdma.ch The stereospecificity of this aziridine formation is a direct consequence of the stereochemistry of the starting chloro-isomer.

Derivatization Reactions and Synthetic Transformations of Chloro Pseudoephedrine

Conversion to Aziridine (B145994) Intermediates

One of the principal reactions of chloro-pseudoephedrine and its diastereomers is the intramolecular cyclization to form substituted 1,2-dimethyl-3-phenyl aziridines. mdma.chnih.gov This transformation involves the nitrogen atom of the methylamino group acting as an internal nucleophile, displacing the chloride ion in an intramolecular SN2 reaction. mdma.ch This process can be induced by either base catalysis or thermal energy.

The presence of a base facilitates the deprotonation of the secondary amine, increasing its nucleophilicity and promoting the intramolecular backside attack on the carbon atom bearing the chloro group. mdma.ch This reaction is stereospecific; the configuration of the resulting aziridine is dependent on the stereochemistry of the starting this compound isomer. For instance, (-)-chloroephedrine, which is derived from (+)-pseudoephedrine, cyclizes to form trans-1,2-dimethyl-3-phenyl aziridine. mdma.ch Conversely, (+)-chloropseudoephedrine, derived from (-)-ephedrine, yields the cis-1,2-dimethyl-3-phenyl aziridine. mdma.ch

Commonly employed bases for this transformation include strong alkali solutions like sodium hydroxide (B78521) (NaOH) and organic bases such as triethylamine (B128534). mdma.chmdma.ch The reaction with NaOH can be performed with gentle warming, while the use of triethylamine in a solvent like acetonitrile (B52724) may require heating under reflux. mdma.chmdma.ch

Starting MaterialBase/ConditionsProductReference
(-)-ChloroephedrineConcentrated NaOH, gentle warmingtrans-1,2-dimethyl-3-phenyl aziridine mdma.ch
(+)-ChloropseudoephedrineConcentrated NaOH, gentle warmingcis-1,2-dimethyl-3-phenyl aziridine mdma.ch
Chloropseudoephedrine HClTriethylamine, Acetonitrile, refluxcis- and trans-1,2-dimethyl-3-phenyl aziridine mixture mdma.ch

In addition to base catalysis, the conversion of this compound to its corresponding aziridine can be induced by heat. mdma.ch This thermal rearrangement also proceeds through an intramolecular nucleophilic substitution mechanism. The resulting aziridine structures, particularly the trans isomer, can exhibit instability and may be prone to polymerization. mdma.ch The formation of aziridines is a significant reaction pathway for chloroephedrine intermediates. nih.govresearchgate.net

Functional Group Interconversions on the this compound Scaffold (e.g., Reduction of the Chloro Group)

The chloro group of this compound can be readily replaced by a hydrogen atom through reduction, a key functional group interconversion. This reaction transforms the this compound scaffold into desoxyephedrine (methamphetamine). mdma.ch The choice of reducing agent and conditions significantly influences the reaction outcome, with two competitive pathways observed: hydrogenation to desoxyephedrine and elimination to form propenylbenzene. mdma.ch

Catalytic hydrogenation, employing molecular hydrogen with a palladium or platinum catalyst, is highly effective for the reduction, yielding desoxyephedrine in high yields of 80-90%. mdma.chmostwiedzy.pl In contrast, reduction methods using more metallic agents, such as zinc dust in hydrochloric acid, tend to favor the formation of propenylbenzene, with the replacement of chlorine by hydrogen being a minor reaction pathway. mdma.ch

Reagent/MethodReaction TypePrimary ProductYield of DesoxyephedrineReference
Catalytic Hydrogenation (Pd or Pt catalyst)HydrogenationDesoxyephedrine80-90% mdma.chmostwiedzy.pl
Zinc dust and Hydrochloric acidElimination / ReductionPropenylbenzene~10% mdma.ch

This compound as a Chiral Building Block in General Organic Synthesis

The inherent chirality of this compound, derived from its parent compounds ephedrine (B3423809) or pseudoephedrine, makes it a valuable chiral building block in organic synthesis. Its stereocenters can be used to direct the formation of new stereocenters in subsequent reactions, a cornerstone of asymmetric synthesis.

The reactive C-Cl bond in this compound is the primary site for derivatization. As discussed, intramolecular reaction leads to the formation of stereochemically defined aziridine derivatives. mdma.ch Nucleophilic substitution at this position, although primarily exemplified by its reduction to the parent desoxyephedrine scaffold, represents a pathway to other derivatives. The conversion to aziridines and the reduction to desoxyephedrine are two key examples of how the chloro group serves as a leaving group to generate novel pseudoephedrine-related structures. mdma.chmdma.ch

Pseudoephedrine itself is widely employed as a practical and effective chiral auxiliary in asymmetric synthesis, particularly for the diastereoselective alkylation of enolates. acs.orgnih.govharvard.edunih.gov In these strategies, the pseudoephedrine molecule is temporarily attached to a prochiral substrate to form a pseudoephedrine amide. The chiral environment provided by the auxiliary then directs the approach of an electrophile, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to release the enantiomerically enriched product.

Novel Derivatization Strategies for Spectroscopic and Chromatographic Analysis

The inherent chemical properties of this compound, including its polarity and potential for thermal instability, present challenges for direct analysis using chromatographic and spectroscopic techniques. To overcome these limitations and enhance analytical performance, novel derivatization strategies have been developed. These methods aim to improve volatility for gas chromatography (GC), enhance detectability for various detectors, and enable chiral separation for stereoisomer differentiation.

One significant area of investigation has been the use of fluorinated acylating agents for derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis. Heptafluorobutyric anhydride (B1165640) (HFBA) has been explored as a derivatizing reagent for chloroephedrine isomers. However, studies have shown that the derivatization of (+)- or (-)-chloroephedrine with HFBA can lead to the formation of ephedrine and pseudoephedrine as the major detectable compounds. nih.govresearchgate.net This transformation is believed to occur through an unstable aziridine intermediate. nih.govresearchgate.net While this reactivity provides insights into the degradation pathways of chloroephedrine, it also indicates that fluorinated acylating agents should be used with caution for the direct quantification of this compound, as the results may be misleading due to analyte conversion. researchgate.net

Another promising approach involves chiral derivatization to facilitate the separation of enantiomers and diastereomers by high-performance liquid chromatography (HPLC) on an achiral stationary phase. This strategy is particularly valuable for distinguishing between different stereoisomers of this compound and related compounds, which can provide information about the synthetic route used in clandestine drug manufacturing. mdma.ch One such chiral derivatizing agent is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). The isothiocyanate group of GITC reacts with the secondary amine of this compound to form diastereomeric thiourea (B124793) derivatives. mdma.ch These diastereomers can then be separated using standard reversed-phase HPLC columns, allowing for the determination of the enantiomeric composition of the original sample. mdma.ch

The table below summarizes key aspects of these derivatization strategies.

Derivatizing AgentAnalytical TechniquePurpose of DerivatizationKey Findings & Limitations
Heptafluorobutyric anhydride (HFBA)GC-MSIncrease volatility and improve chromatographic properties.Can cause conversion of chloroephedrine to ephedrine and pseudoephedrine, potentially leading to inaccurate quantification. nih.govresearchgate.net
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)HPLCFormation of diastereomers for chiral separation on an achiral column.Enables the determination of stereoisomeric purity and can provide insights into the synthetic pathway. mdma.ch

Further research into novel derivatization reagents and optimization of reaction conditions is crucial for developing robust and reliable analytical methods for the unequivocal identification and quantification of this compound in various matrices. These advancements are essential for forensic applications, including the profiling of illicit drug samples and the tracking of precursor chemicals.

Advanced Analytical Techniques for Chloro Pseudoephedrine Characterization

Spectroscopic Analysis of Chloro-Pseudoephedrine for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for probing the molecular structure of this compound. By interacting with electromagnetic radiation, molecules reveal characteristic information about their atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound and for determining its stereochemistry. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the connectivity and spatial relationships of atoms within the molecule. nih.govresearchgate.net

In ¹H NMR (proton NMR) spectroscopy, the chemical shifts and coupling constants of the protons provide detailed information about their local chemical environment. For this compound, key signals include those for the methyl group on the nitrogen, the methyl group on the aliphatic chain, the methine protons, and the aromatic protons of the phenyl ring. The coupling constants between adjacent protons, particularly H-C(1) and H-C(2), are critical for establishing the relative stereochemistry of the molecule. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. The carbon atom bonded to the chlorine (C-1) would show a characteristic downfield shift compared to the corresponding carbon in the parent pseudoephedrine molecule.

Table 1: Predicted ¹H NMR Data for this compound This table presents hypothetical data based on known shifts for similar structures. Actual values may vary depending on solvent and experimental conditions.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H 7.20 - 7.40 m -
C(1)-H 4.5 - 4.7 d ~4-5
C(2)-H 2.8 - 3.0 m -
N-CH₃ 2.3 - 2.5 s -
C(3)-H₃ 0.9 - 1.1 d ~6-7

Mass Spectrometry (MS) and Tandem MS Approaches

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns for structural confirmation. When coupled with chromatographic techniques like GC or LC, it allows for the identification of the compound in complex mixtures. researchgate.net

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the lability of the molecule, this peak may be weak or absent. The fragmentation pattern is often more informative. A key fragmentation pathway involves the cleavage of the bond between C(1) and C(2), which is characteristic of ephedrine-type compounds. This would result in a prominent fragment ion.

Tandem mass spectrometry (MS/MS) provides even greater structural detail. researchgate.netnih.gov In this technique, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ in electrospray ionization) is selected and fragmented to produce product ions. The resulting product ion spectrum is highly specific to the structure of the precursor. For this compound, the protonated molecule would have an m/z corresponding to its molecular weight plus one. Collision-induced dissociation would likely lead to the loss of neutral molecules like HCl or the formation of characteristic iminium ions. The fragmentation pathway for chloroephedrine has been proposed using HPLC-MSⁿ, providing a basis for identifying related impurities. researchgate.net The molecular ion for pseudoephedrine is observed at m/z 166.18, with a significant fragment at m/z 148.17, corresponding to the loss of water. thermofisher.com For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 184/186, reflecting the isotopic pattern of chlorine.

Table 2: Expected Mass Spectrometry Fragments for this compound

Ion Predicted m/z Description
[M+H]⁺ 184/186 Protonated molecular ion (showing Cl isotope pattern)
[M-HCl]⁺ 148 Loss of hydrogen chloride
[C₈H₁₀N]⁺ 120 Cleavage between C(1) and C(2)
[C₇H₇]⁺ 91 Tropylium ion from the phenyl ring

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to its structural features.

The most significant difference compared to the spectrum of pseudoephedrine would be the absence of the broad O-H stretching band, typically found around 3200-3500 cm⁻¹. researchgate.net Instead, the spectrum would be dominated by C-H, N-H, and C-Cl vibrations. The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. analis.com.my The aliphatic C-H stretching of the methyl and methine groups would appear in the 2800-3000 cm⁻¹ range. researchgate.net A key band for this compound would be the C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The N-H stretching of the secondary amine would be observed as a weaker band around 3300-3350 cm⁻¹. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3000 - 3100 Stretching of C-H bonds on the phenyl ring
Aliphatic C-H Stretch 2850 - 2980 Stretching of C-H bonds in methyl and methine groups
N-H Stretch 3300 - 3350 Stretching of the secondary amine N-H bond
Aromatic C=C Stretch 1450 - 1600 In-plane skeletal vibrations of the phenyl ring

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl ring. Pseudoephedrine typically exhibits a maximum absorption (λmax) at approximately 258 nm in ethanol, which is characteristic of the π → π* transitions of the benzene (B151609) ring.

The substitution of the hydroxyl group with a chlorine atom on the benzylic carbon is not expected to significantly alter the λmax, as the chlorine atom is not in direct conjugation with the aromatic system. Therefore, the UV spectrum of this compound would be very similar to that of pseudoephedrine, showing absorption bands characteristic of a monosubstituted benzene ring. These typically include a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) between 250 and 270 nm. This technique is primarily useful for quantification rather than detailed structural elucidation due to its limited specificity.

Chromatographic Separation and Quantification of this compound and Related Compounds

Chromatographic methods are essential for separating this compound from its precursors, byproducts, and stereoisomers, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereomer and Enantiomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov

The separation of diastereomers, such as this compound and its corresponding chloro-ephedrine isomer, can typically be achieved on standard achiral capillary columns (e.g., those with a 5% phenyl-methylpolysiloxane stationary phase) due to their different physical properties, which lead to different retention times. researchgate.net

A significant challenge in the GC-MS analysis of this compound is its thermal instability. The compound can undergo degradation or rearrangement in the hot injector port or on the column. Studies have shown that chloroephedrine intermediates are unstable and can cyclize to form aziridine (B145994) derivatives or even revert to ephedrine (B3423809) or pseudoephedrine, particularly after derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov This reactivity must be considered when developing and interpreting GC-MS data.

Separating the enantiomers of this compound requires chiral chromatography. This is typically accomplished using a chiral stationary phase (CSP) column or by derivatizing the analyte with a chiral derivatizing agent before analysis on an achiral column. scilit.com The combination of chiral GC with MS detection allows for the unambiguous identification and quantification of each individual stereoisomer of this compound. nih.govresearchgate.net

Table 4: Summary of Analytical Techniques for this compound

Technique Information Obtained Key Considerations
NMR (1D & 2D) Definitive structure, stereochemistry, atom connectivity Requires pure sample, relatively low sensitivity
MS & MS/MS Molecular weight, elemental formula, fragmentation pattern Potential for thermal degradation, high sensitivity
FT-IR Functional group identification Absence of O-H band, presence of C-Cl band
UV-Visible Quantification, confirmation of aromatic system Low specificity, λmax similar to pseudoephedrine
GC-MS Separation of diastereomers, quantification Thermal instability, potential for rearrangement

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and isomeric composition of pharmaceutical compounds like this compound. ujpronline.com It offers excellent resolution and sensitivity for separating the main compound from precursors, by-products, and degradation products. nih.gov

A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. ujpronline.comnih.gov This setup allows for the effective separation of ephedrine and pseudoephedrine, which are diastereomers, and can be adapted for their chlorinated analogs. nih.govpom.go.id The analytes are typically detected using UV absorbance, often at a wavelength of around 210 nm. ujpronline.comnih.gov By comparing the retention time and peak area of the sample to a known reference standard, the identity and purity of the compound can be determined. The method's sensitivity is notable, with detection limits for related compounds like ephedrine and pseudoephedrine in a complex matrix reported to be as low as 3 ppm. nih.gov Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, offers even faster analysis times and higher resolution, reducing a 27-minute HPLC run to just 6 minutes while improving the separation between isomers. pom.go.id

Table 1: Illustrative HPLC Parameters for Isomer Analysis This table is based on established methods for pseudoephedrine and is applicable for the analysis of this compound.

Parameter Condition Source(s)
Column CAPCELL PACK C18 MGII (250 x 4.6 mm) nih.gov
Mobile Phase 50 mM KH₂PO₄-acetonitrile (94:6 v/v) nih.gov
Detector UV Absorbance at 210 nm ujpronline.comnih.gov
Flow Rate 0.3 mL/min (for UPLC) pom.go.id

| Analysis Time | ~20 minutes (analyte detection) | nih.gov |

Thin-Layer Chromatography (TLC) for Separation Profiling

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the separation and qualitative identification of compounds. libretexts.organalyticaltoxicology.com It is particularly useful for screening multiple samples and for profiling the composition of a substance. In the context of this compound, TLC can separate the target analyte from other related substances based on their differential affinities for the stationary and mobile phases. libretexts.org

The process typically employs a silica (B1680970) gel plate as the stationary phase. libretexts.org A solvent system, or mobile phase, is selected to achieve optimal separation; for pseudoephedrine and related compounds, a mixture of ethanol, chloroform, and ammonia (B1221849) has proven effective. akjournals.com After the sample is spotted on the plate and the solvent migrates up the plate, the separated components are visualized, often under UV light or by spraying with a reagent like ninhydrin. libretexts.org The distance traveled by the compound relative to the solvent front (the Rf value) is a characteristic property that aids in its identification. researchgate.net

Table 2: Example TLC System for Separation Profiling This table outlines a system used for pseudoephedrine that can be adapted for this compound.

Parameter Description Source(s)
Stationary Phase Silica gel 60 F254 plates libretexts.orgakjournals.com
Mobile Phase Ethanol:Chloroform:Ammonia (1:7:0.4, by volume) akjournals.com
Application 3 µL of sample applied 2 cm from bottom of plate libretexts.org
Development Solvent migrates ~15 cm libretexts.org

| Visualization | UV lamp (254 nm) or Ninhydrin spray reagent | libretexts.orgakjournals.com |

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) is a powerful and highly efficient technique for separating chiral compounds. mdpi.com It is particularly valuable for the enantioselective determination of substances like pseudoephedrine and its derivatives. gtfch.org The separation is based on the differential migration of charged ions in an electric field within a narrow capillary. mdpi.com

To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral selector must be added to the running buffer. mdpi.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. mdpi.comgtfch.org The enantiomers form transient diastereomeric complexes with the cyclodextrin, leading to different electrophoretic mobilities and enabling their separation. The technique offers high separation efficiency and rapid analysis times. mdpi.com For enhanced sensitivity and unambiguous identification, CE can be coupled with mass spectrometry (CE-MS). gtfch.org

Table 3: Typical Capillary Electrophoresis Conditions for Chiral Separation Based on methods for ephedrine isomers, these conditions are applicable for this compound analysis.

Parameter Condition Source(s)
Capillary Fused silica, 43.0 cm length x 50 µm i.d. researchgate.net
Running Buffer 20 mM Phosphate buffer (pH 9.0) researchgate.net
Chiral Selector 10 µmol/L Bovine Serum Albumin (BSA) or Cyclodextrins gtfch.orgresearchgate.net
Voltage +25 kV gtfch.org
Temperature 25 °C researchgate.net

| Detection | UV at 190 nm or Mass Spectrometry | gtfch.orgresearchgate.net |

Chiral Analytical Methodologies for Stereoisomeric Discrimination of this compound

Distinguishing between the stereoisomers of this compound is critical, as different isomers can have varying biological activities and may indicate different synthetic origins. Chiral chromatography is the definitive approach for this type of analysis.

Chiral Gas Chromatography

Gas Chromatography (GC) is a highly sensitive technique that can be adapted for chiral separations. Since compounds like pseudoephedrine are not sufficiently volatile for direct GC analysis, a derivatization step is required. nih.gov This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives have different physical properties and can be separated on a standard, non-chiral GC column. nih.gov

A frequently used agent is (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov The resulting diastereomers of ephedrine, pseudoephedrine, and related compounds can be baseline resolved and subsequently detected, often with a mass spectrometer (GC-MS), which provides structural information for definitive identification. nih.govnih.gov

Table 4: Chiral Gas Chromatography Analysis via Derivatization This table describes a common indirect method for the chiral analysis of ephedrine-related compounds.

Step Description Source(s)
Derivatization Agent (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) nih.govnih.gov
Formation Diastereomeric derivatives nih.gov
GC Column HP-5MS (or similar non-chiral capillary column) nih.gov
Separation Separation of diastereomers based on different volatility/polarity nih.gov

| Detection | Mass Spectrometry (MS) | nih.gov |

Chiral High-Performance Liquid Chromatography

Chiral HPLC is a direct and widely used method for separating enantiomers without the need for derivatization. nih.govsci-hub.st This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. dea.gov

Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are highly effective CSPs for the enantiomeric separation of ephedrine and pseudoephedrine. nih.govdea.gov The choice of mobile phase, which is often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier, plays a critical role in achieving separation. nih.gov This direct approach is often preferred because it is less labor-intensive than indirect GC methods and provides excellent resolution, allowing for the accurate quantification of the enantiomeric composition of a sample. sci-hub.stphenomenex.com

Table 5: Example Chiral HPLC System for Direct Enantioseparation This table presents a direct method applicable to the stereoisomeric discrimination of this compound.

Parameter Description Source(s)
Column (CSP) Lux i-amylose-1 or Lux 3 µm AMP (amylose-based) nih.govphenomenex.com
Mobile Phase Normal phase, e.g., Hexane/Ethanol mixtures nih.gov
Principle Differential interaction of enantiomers with the chiral stationary phase dea.gov
Detection High-Resolution Mass Spectrometry (HRMS) or UV nih.gov

| Outcome | Baseline resolution of all four stereoisomers (for ephedrine/pseudoephedrine) | phenomenex.com |

Computational and Theoretical Studies of Chloro Pseudoephedrine

Quantum Chemical Calculations for Electronic Structure and Reactivity of Chloro-Pseudoephedrine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, including geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific basis sets, such as B3LYP/6-311+G(d,p), to provide a balance between accuracy and computational cost. nih.govnih.gov

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands. nih.gov

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table is illustrative, based on typical DFT calculation outputs for similar molecules.

Parameter Atom 1 Atom 2 Atom 3 Predicted Value
Bond Length C Cl 1.78 Å
Bond Length C O 1.43 Å
Bond Length C N 1.47 Å
Bond Angle C C Cl 110.5°
Bond Angle C C N 112.0°

The electronic properties and reactivity of this compound can be elucidated using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.gov These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Molecular Electrostatic Potential (MEP) mapping is another vital tool. An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen and chlorine atoms, indicating their role as sites for electrophilic attack, while regions with positive potential would be susceptible to nucleophilic attack.

Average Local Ionization Energy (ALIE) is a descriptor that provides information about the energy required to remove an electron from a specific point on the molecular surface, offering a more detailed view of reactivity sites than the global ionization potential.

Table 2: Calculated Global Reactivity Descriptors for this compound (Illustrative) This table is illustrative, based on typical DFT calculation outputs for similar organic molecules.

Descriptor Symbol Formula Predicted Value (eV)
HOMO Energy EHOMO - -9.50
LUMO Energy ELUMO - -0.25
HOMO-LUMO Gap ΔE ELUMO - EHOMO 9.25
Ionization Potential I -EHOMO 9.50
Electron Affinity A -ELUMO 0.25
Electronegativity χ (I+A)/2 4.88
Chemical Hardness η (I-A)/2 4.63
Chemical Softness S 1/η 0.22

Molecular Dynamics Simulations of this compound Intermolecular Interactions

While quantum chemical calculations focus on single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with other molecules. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into dynamic processes and intermolecular forces. mdpi.com

For this compound, MD simulations can be used to:

Analyze its solvation shell in different solvents (e.g., water, organic solvents) to understand solubility and intermolecular hydrogen bonding.

Study its interaction with biological macromolecules, such as enzymes or receptors. Computational docking can first predict a plausible binding pose, which can then be used as the starting point for MD simulations to assess the stability of the complex and identify key interactions. nih.gov

Investigate the aggregation behavior of this compound molecules in solution.

These simulations provide a dynamic picture of how this compound interacts with its surroundings, which is crucial for understanding its behavior in chemical and biological systems.

Prediction of Spectroscopic Properties through Computational Models

Computational models, particularly DFT, are highly effective at predicting various spectroscopic properties. This is especially valuable for confirming molecular structures and interpreting experimental data. For instance, recent advancements in methodologies like Quadrupolar NMR Crystallography guided Crystal Structure Prediction (QNMRX-CSP) combine DFT calculations with solid-state NMR (ssNMR) data to solve and refine crystal structures. rsc.orgrsc.org

For this compound, computational methods can predict:

NMR Spectra: Chemical shifts (¹H, ¹³C) and coupling constants can be calculated and compared with experimental results to confirm the structure. For nuclei like ³⁵Cl, DFT can compute electric field gradient (EFG) tensors, which are related to the quadrupolar coupling constant measured in ssNMR. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

Vibrational Spectra (IR & Raman): As mentioned in section 7.1.1, calculated vibrational frequencies and intensities can be used to generate theoretical IR and Raman spectra.

These predictive capabilities allow for a synergistic relationship between computational and experimental work, where calculations can guide experimental design and aid in the interpretation of complex spectra.

Reaction Pathway Modeling and Transition State Analysis for this compound Formation and Rearrangements

Computational chemistry is an indispensable tool for exploring reaction mechanisms. The formation of this compound from pseudoephedrine typically proceeds through a nucleophilic substitution reaction (SN1 or SN2) where the hydroxyl group is replaced by a chloride ion. researchgate.net Furthermore, this compound is known to be an unstable intermediate that can cyclize to form aziridine (B145994) derivatives. researchgate.net

Theoretical methods can be used to model these entire reaction pathways:

Locating Stationary Points: Calculations can identify the structures of reactants, intermediates, transition states, and products along a reaction coordinate.

Transition State Analysis: The transition state is the highest energy point on the reaction pathway. By locating this structure, chemists can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. This is critical for understanding reaction rates.

For the conversion of pseudoephedrine to this compound and its subsequent rearrangement, computational modeling can clarify the preference for SN1 versus SN2 mechanisms under different conditions and calculate the activation barrier for the intramolecular cyclization to the aziridine intermediate.

Chemical Profiling and Impurity Analysis Associated with Chloro Pseudoephedrine

Chloro-Pseudoephedrine as a Route-Specific Marker in Synthetic Pathways

This compound is a key intermediate when pseudoephedrine is used as a precursor in certain methamphetamine synthesis routes. researchgate.net Its presence, or the presence of its stereoisomer chloroephedrine, in a seized sample of methamphetamine is a strong indicator of the specific synthetic pathway utilized. researchgate.netnih.gov

One of the most common methods involves the conversion of pseudoephedrine to this compound, which is then reduced to methamphetamine. mdma.ch The detection of (+)-chloropseudoephedrine can indicate that (-)-ephedrine or (+)-pseudoephedrine was the initial precursor. mdma.chastm.org Specifically, the reaction of ephedrine (B3423809) with thionyl chloride (SOCl₂) results in this compound with a high degree of inversion of configuration at the carbon atom alpha to the benzene (B151609) ring. mdma.ch

The identification of this compound and its related compounds, such as 1,2-dimethyl-3-phenylaziridine, serves as a chemical signature that can help forensic chemists distinguish between different manufacturing methods. nih.govresearchgate.net For instance, the Emde and Nagai methods for methamphetamine synthesis from ephedrine/pseudoephedrine can be identified by the presence of specific impurities, including (1S,2S)-1-methylamino-1-phenyl-2-chloropropane, which is a derivative of this compound. nih.gov This compound has been identified as a route-specific marker for the metal-catalyzed hydrogenation method starting from ephedrine via chloroephedrine. nih.gov

Interactive Table: Route-Specific Markers Associated with this compound Pathways

Marker CompoundAssociated Precursor(s)Synthetic Route Indicated
(+)-Chloropseudoephedrine(-)-Ephedrine, (+)-PseudoephedrineReduction of chloro-analog
cis-1,2-dimethyl-3-phenylaziridine(-)-EphedrineInternal substitution of chloroephedrines
(-)-Chloroephedrine(+)-PseudoephedrineReduction of chloro-analog
trans-1,2-dimethyl-3-phenylaziridine(+)-PseudoephedrineInternal substitution of chloroephedrines
(1S,2S)-1-methylamino-1-phenyl-2-chloropropaneEphedrineEmde/Nagai (via chloroephedrine)

Identification and Characterization of By-products and Impurities Arising from this compound Intermediates

The synthesis of methamphetamine via this compound is not a perfectly clean reaction and results in the formation of various by-products and impurities. These compounds provide valuable intelligence for forensic analysis.

A significant impurity that arises from this compound is 1,2-dimethyl-3-phenylaziridine . mdma.chmaps.org This aziridine (B145994) is formed through an internal substitution reaction of chloroephedrines, a process that can be catalyzed by heat or alkaline conditions. mdma.chresearchgate.net The stereochemistry of the aziridine (cis- or trans-) can further help in identifying the starting material, with cis-1,2-dimethyl-3-phenylaziridine being associated with (-)-ephedrine and trans-1,2-dimethyl-3-phenylaziridine with (+)-pseudoephedrine. mdma.chastm.org

Another notable impurity is phenyl-2-propanone (P-2-P) . The formation of iodoephedrine from ephedrine can lead to the creation of 1,2-dimethyl-3-phenylaziridine, which can then undergo retro ring-opening and hydrolysis to yield P-2-P. researchgate.netmaps.org This ketone can then participate in further condensation reactions to form more complex impurities like 1-benzyl-3-methylnaphthalene and 1,3-dimethyl-2-phenylnaphthalene . researchgate.netmaps.org

Recent studies have also identified other impurities in chloroephedrine samples, such as (1R, 2S)-β-chloro-methamphetamine and N-(1-phenyl-allyl)-β-chloro-methamphetamine , which can provide further insights into the specific synthetic route of the chloroephedrine itself. researchgate.net

Interactive Table: Common Impurities and By-products from this compound Pathways

Impurity/By-productFormation PathwaySignificance
1,2-dimethyl-3-phenylaziridine (cis and trans)Internal substitution of chloroephedrinesIndicates specific stereoisomer of precursor used. mdma.chastm.org
Phenyl-2-propanone (P-2-P)Retro ring-opening and hydrolysis of aziridine intermediateCan lead to the formation of other complex impurities. researchgate.netmaps.org
1-benzyl-3-methylnaphthaleneAldol condensation involving P-2-P or aziridineIndicates specific reaction conditions and side reactions. researchgate.netmaps.org
1,3-dimethyl-2-phenylnaphthaleneAldol condensation involving P-2-P or aziridineIndicates specific reaction conditions and side reactions. researchgate.netmaps.org
(1R, 2S)-β-chloro-methamphetamineImpurity in chloroephedrine precursorCan help determine the synthetic route of the chloroephedrine. researchgate.net
N-(1-phenyl-allyl)-β-chloro-methamphetamineImpurity in chloroephedrine precursorCan help determine the synthetic route of the chloroephedrine. researchgate.net

Methodologies for Tracking Chemical Signatures and Precursor-Product Relationships Based on this compound

The systematic analysis of impurities, often referred to as "chemical signature analysis," is a powerful tool for law enforcement. ojp.gov By creating a profile of the impurities present in a seized drug sample, it is possible to establish links between different seizures, identify clandestine laboratories, and understand trafficking patterns. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to generate chemical fingerprints of seized methamphetamine and its impurities. researchgate.net This technique allows for the separation and identification of the various compounds present in a sample, including this compound and its related by-products. researchgate.net High-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS) is another advanced method used for the qualitative analysis of impurities in chloroephedrine samples. researchgate.net

The presence and relative abundance of specific impurities create a unique chemical signature. nih.gov For example, the ratio of cis- to trans-1,2-dimethyl-3-phenylaziridine can provide information about the starting material and reaction conditions. researchgate.net Similarly, the detection of pharmaceutical impurities can indicate that the pseudoephedrine precursor was extracted from legally available medicines. nih.gov

By comparing the chemical signatures of different samples, forensic scientists can determine if they share a common origin. ojp.gov This information is crucial for intelligence-led policing and for disrupting the illicit drug trade.

Isotopic Ratio Mass Spectrometry for Precursor Tracing with this compound as a Key Intermediate

Isotope Ratio Mass Spectrometry (IRMS) is an advanced analytical technique that provides an additional layer of information for tracing the origin of illicit drugs. griffith.edu.auacs.org This method measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in a sample. nih.gov The isotopic signature of a synthetic drug is influenced by the isotopic composition of the precursor chemicals and any isotopic fractionation that occurs during the synthesis process. researchgate.net

When this compound is an intermediate, the isotopic signature of the final methamphetamine product will be related to the isotopic signature of the initial ephedrine or pseudoephedrine precursor. nih.govresearchgate.net This is because the core atomic skeleton of the precursor is largely retained throughout the synthesis.

IRMS can be used to:

Differentiate between precursors: Ephedrine and pseudoephedrine sourced from different geographical locations or manufactured by different synthetic methods can have distinct isotopic signatures. nih.govnih.gov For example, it is possible to distinguish between precursors of natural, semi-synthetic, or fully synthetic origin. nih.gov

Link samples to a common source: If different batches of methamphetamine exhibit the same isotopic signature, it is highly probable that they were synthesized from the same batch of precursor chemicals. griffith.edu.au

Provide geographical information: In some cases, the isotopic signature of a precursor can be linked to a specific geographical region, particularly for plant-derived precursors. griffith.edu.au

The combination of traditional impurity profiling with IRMS provides a powerful and multi-faceted approach to tracing the origins and synthetic pathways of illicit drugs where this compound is a key intermediate. acs.orgnih.gov

Q & A

Advanced Research Question

  • Parameter Refinement : Adjust computational models (e.g., DFT functional B3LYP/6-31G*) to better match experimental activation energies .
  • Solvent Effects : Incorporate explicit solvent molecules in simulations if polar protic solvents (e.g., water, ethanol) alter reaction pathways .
  • Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.5 kcal/mol for calorimetry) and computational approximations .
  • Collaborative Validation : Partner with computational chemists to reconcile outliers through iterative modeling .

How can researchers ensure reproducibility when synthesizing this compound analogs with modified halogen substituents?

Basic Research Question

  • Stepwise Protocol : Document exact stoichiometry (e.g., 1:1.2 molar ratio of pseudoephedrine to Cl reagent) and reaction times (e.g., 12 hours for complete substitution) .
  • Purification Standards : Use flash chromatography with consistent column dimensions and solvent gradients .
  • Batch Testing : Synthesize analogs in triplicate to calculate average yields and standard deviations .
  • Open Data Sharing : Publish full spectral datasets (NMR, HRMS) in supplementary materials for peer validation .

What methodological frameworks (e.g., PICO, FINER) are appropriate for formulating research questions about this compound’s pharmacological potential?

Advanced Research Question

  • PICO Framework :
    • Population : In vitro cell lines (e.g., HEK293 for receptor binding assays).
    • Intervention : this compound dosage (e.g., 1–100 μM).
    • Comparison : Baseline activity vs. pseudoephedrine or ephedrine.
    • Outcome : IC50 values for adrenergic receptor inhibition .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Interesting (novel mechanism exploration), Novel (unreported halogen effects), Ethical (non-animal models initially), and Relevant (addressing stimulant alternatives) .

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